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Compound of Interest

Compound Name: Neocuproine hemihydrate

Cat. No.: B1403243

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum
chemical calculations to elucidate the structural and electronic properties of neocuproine
hemihydrate. While direct, comprehensive computational studies on the hemihydrate form are
not extensively published, this document synthesizes available crystallographic data from
related hydrated forms and outlines the established theoretical protocols for its in-depth
analysis. This guide is intended to serve as a foundational resource for researchers employing
computational methods in drug design and materials science involving neocuproine and its
derivatives.

Physicochemical and Structural Data

Neocuproine (2,9-dimethyl-1,10-phenanthroline) is a heterocyclic organic compound that
readily crystallizes in hydrated forms, including a hemihydrate and a dihydrate.[1] The presence
of water molecules in the crystal lattice can significantly influence its physicochemical
properties and molecular conformation through hydrogen bonding.

Table 1: General Properties of Neocuproine and its Hemihydrate
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Property Value Reference
Chemical Formula (Anhydrous)  CiaHi2N2 [1]
Molar Mass (Anhydrous) 208.26 g/mol [2]

Chemical Formula
C14H12N2 - 0.5H20

(Hemihydrate)
Molar Mass (Hemihydrate) 217.27 g/mol
White to light yellow crystalline
Appearance [31[4]
powder
Melting Point 159-164 °C [3114]

N Slightly soluble in water;
Solubility _ [1](2][4]
Soluble in methanol

While a specific crystal structure for neocuproine hemihydrate is not readily available in open
literature, the crystal structure of the dihydrate form provides an excellent starting point for
computational modeling.[5] The key structural parameters from the dihydrate can be used to
build an initial model of the neocuproine molecule for subsequent geometry optimization.

Table 2: Crystallographic Data for Neocuproine Dihydrate
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Parameter Value
Crystal System Monoclinic
Space Group Cl2lc1
a 22.942 A
b 6.7388 A
c 17.9594 A
a 90.00°

B 116.019°
Y 90.00°

Source: Acta Crystallographica Section E
2005;61(11):03723-03725[5]

Theoretical Framework and Computational Protocol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),
are powerful tools for investigating the properties of molecules like neocuproine.[6][7][8] A
typical computational workflow for analyzing neocuproine hemihydrate would involve the
following steps:

Model Construction

The initial molecular geometry of neocuproine can be derived from the crystallographic data of
its dihydrate form.[5] A water molecule is then added in proximity to the neocuproine molecule
to represent the hemihydrate. The initial positioning of the water molecule can be guided by
studies on related hydrated structures, such as neocuproine hydrochloride monohydrate, which
show water molecules forming hydrogen bonds with the nitrogen atoms of the phenanthroline
ring.[9]

Geometry Optimization

The constructed model of neocuproine hemihydrate is then subjected to geometry
optimization using a DFT method. A common and effective approach is to use a hybrid
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functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311++G(d,p).[7]
This process finds the lowest energy conformation of the molecule, providing key data on bond
lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same
level of theory. This analysis serves two primary purposes: to confirm that the optimized
structure corresponds to a true energy minimum (indicated by the absence of imaginary
frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[7][10] The
calculated vibrational modes can be compared with experimental spectroscopic data for
validation.

Electronic Structure Analysis

Further calculations can elucidate the electronic properties of neocuproine hemihydrate. This
includes the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest
Unoccupied Molecular Orbital (LUMO) energies, the energy gap between them, and the
molecular electrostatic potential (MEP). These parameters are crucial for understanding the
molecule's reactivity, stability, and potential intermolecular interaction sites.
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Computational Workflow for Neocuproine Hemihydrate Analysis
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Intermolecular Interactions in Neocuproine Hemihydrate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.mdpi.com/1420-3049/22/12/2238
https://www.mdpi.com/1420-3049/22/12/2238
https://www.mdpi.com/1422-0067/23/10/5379
https://www.benchchem.com/product/b1403243#quantum-chemical-calculations-for-neocuproine-hemihydrate
https://www.benchchem.com/product/b1403243#quantum-chemical-calculations-for-neocuproine-hemihydrate
https://www.benchchem.com/product/b1403243#quantum-chemical-calculations-for-neocuproine-hemihydrate
https://www.benchchem.com/product/b1403243#quantum-chemical-calculations-for-neocuproine-hemihydrate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1403243?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1403243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

